molecular formula C18H19F2N3O3S B12244211 3-Cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12244211
M. Wt: 395.4 g/mol
InChI Key: QSCIWWZABPPJFO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to the combination of its functional groups and the specific arrangement of atoms within the molecule

Properties

Molecular Formula

C18H19F2N3O3S

Molecular Weight

395.4 g/mol

IUPAC Name

3-cyclopropyl-6-[[1-(3,5-difluorophenyl)sulfonylpyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C18H19F2N3O3S/c19-14-7-15(20)9-16(8-14)27(24,25)23-6-5-12(10-23)11-26-18-4-3-17(21-22-18)13-1-2-13/h3-4,7-9,12-13H,1-2,5-6,10-11H2

InChI Key

QSCIWWZABPPJFO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)S(=O)(=O)C4=CC(=CC(=C4)F)F

Origin of Product

United States

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